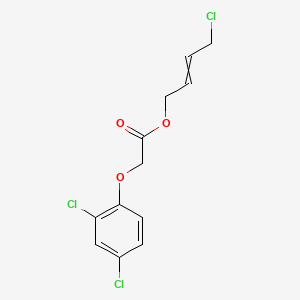

2,4-D chlorocrotyl ester

Description

Structure

3D Structure

Properties

CAS No. |

2971-38-2 |

|---|---|

Molecular Formula |

C12H11Cl3O3 |

Molecular Weight |

309.6 g/mol |

IUPAC Name |

4-chlorobut-2-enyl 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C12H11Cl3O3/c13-5-1-2-6-17-12(16)8-18-11-4-3-9(14)7-10(11)15/h1-4,7H,5-6,8H2 |

InChI Key |

NEVMZYLKPFGDJB-UHFFFAOYSA-N |

impurities |

SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/ |

SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCC=CCCl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCC=CCCl |

flash_point |

Greater than 175 °F (open cup) /2,4-D esters/ |

Other CAS No. |

2971-38-2 |

shelf_life |

Shelf life of ester formulations varies, depending on the emulsifying system. Some retain satisfactory emulsifying properties after 3 yr. /2,4-D ester formulations/ |

solubility |

Soluble in oils /2,4-D esters/ |

Origin of Product |

United States |

Synthetic Methodologies and Formulation Science

Esterification Pathways for 2,4-D Chlorocrotyl Ester Synthesis

The primary industrial route to producing 2,4-D esters, including the chlorocrotyl variant, is through the direct esterification of 2,4-dichlorophenoxyacetic acid (2,4-D acid). epa.govinchem.org This classical chemical reaction involves condensing the 2,4-D acid with the corresponding alcohol—in this case, 4-chloro-1-butanol (B43188) (chlorocrotyl alcohol). epa.gov The process is typically facilitated by an acid catalyst. To drive the reaction equilibrium towards the product, the water formed during the reaction is continuously removed, often as an azeotropic mixture with an organic solvent such as xylene. epa.govbanglajol.info

The synthesis of the 2,4-D acid precursor itself generally follows a two-step process. The first step involves the chlorination of phenol (B47542) to produce 2,4-dichlorophenol (B122985). who.intresearchgate.net This intermediate is then condensed with chloroacetic acid in a strongly alkaline environment to yield the final 2,4-D acid. inchem.orgwho.intresearchgate.net

Alternative synthetic pathways exist, such as the direct chlorination of phenoxyacetic acid esters, though this can lead to a higher proportion of isomers in the final product. epa.gov Another method involves reacting a salt of 2,4-dichlorophenol with a chloroacetate (B1199739) ester, which is then hydrolyzed to form the desired compound. google.com Among the various esters of 2,4-D that have been developed and studied for practical application, the chlorocrotyl ester, chemically known as 4-chlorobut-2-enyl 2-(2,4-dichlorophenoxy)acetate, has been noted for its use as a herbicide. epa.govsolubilityofthings.com

Novel Synthetic Approaches and Catalyst Systems

Research into the synthesis of 2,4-D esters has led to the development of innovative methods and catalyst systems aimed at improving efficiency, yield, and environmental compatibility. A significant advancement is the development of solvent-free synthesis, which utilizes microparticulate inorganic materials like silica, clays, or zeolites as solid supports for the esterification reaction. rsc.org This approach can be significantly accelerated through microwave assistance, enhancing the conversion rate under mild conditions. rsc.org A key feature of this method is that the resulting 2,4-D ester remains adsorbed onto the support, creating a partially formulated, solid product that can be applied directly. rsc.org

The choice of catalyst is critical in ester synthesis. While traditional acid catalysts are common, newer systems have shown promise. Phase transfer catalysts, including tetrabutylammonium (B224687) bromide and polyethylene (B3416737) glycol dimethyl ether, have been effectively used in the condensation step of 2,4-D synthesis. google.com For the esterification step itself, various catalysts have been employed. Ferric chloride is noted as a catalyst for the esterification of 2,4-D acid with butanol. who.int Other research points to the efficacy of catalysts like tosic acid, sulfuric acid, and tin chloride. google.com

Emerging catalyst technologies from broader chemical synthesis research may also be applicable. Polymer-supported scandium triflate (PS-Sc(OTf)₃) has proven effective for the acylation of alcohols under solvent-free conditions. beilstein-journals.org Furthermore, advanced organometallic catalysts, such as those based on ruthenium, are being explored for their ability to facilitate the dehydrogenating coupling of alcohols to form esters. google.com

| Catalyst System | Reactants | Reaction Type | Key Features |

| Acid Catalysts (e.g., Sulfuric Acid, Tosic Acid) | 2,4-D Acid + Alcohol | Esterification | Traditional method; often requires azeotropic removal of water. epa.govgoogle.com |

| Inorganic Solid Supports (e.g., Silica, Clays, Zeolites) | 2,4-D Acid + Alcohol | Esterification | Solvent-free conditions; can be enhanced with microwave irradiation. rsc.org |

| Phase Transfer Catalysts (e.g., Tetrabutylammonium Bromide) | 2,4-Dichlorophenol + Chloroacetate Ester | Condensation | Improves reaction speed and yield in multiphase systems. google.com |

| Lewis Acids (e.g., Ferric Chloride, Tin Chloride) | 2,4-D Acid + Alcohol | Esterification | Used to catalyze the esterification process. who.intgoogle.com |

| Polymer-Supported Catalysts (e.g., PS-Sc(OTf)₃) | Alcohol + Acid Anhydride | Acylation | Heterogeneous catalyst, allows for easy removal and potential recycling; solvent-free conditions. beilstein-journals.org |

| Ruthenium-Based Catalysts | Alcohols | Dehydrogenating Coupling | Novel approach for ester synthesis from alcohols. google.com |

Green Chemistry Principles in 2,4-D Ester Production

The principles of green chemistry, which advocate for the reduction of hazardous substances and waste in chemical manufacturing, are increasingly influencing the production of agrochemicals like 2,4-D esters. encyclopedia.pubnih.gov A primary focus is the reduction or elimination of volatile organic solvents. nih.gov

The solventless synthesis of 2,4-D esters on inorganic solid supports is a prime example of a green chemistry approach, as it obviates the need for potentially harmful organic solvents. rsc.org The integration of energy-efficient techniques like microwave-assisted synthesis further aligns with green principles by reducing reaction times and energy consumption compared to conventional heating. rsc.orgencyclopedia.pub

The development and use of reusable, solid-supported catalysts also represent a significant green advancement. nih.gov Catalysts such as inorganic clays, zeolites, and polymer-bound scandium triflate can be more easily separated from the reaction mixture and potentially recycled, minimizing waste. rsc.orgbeilstein-journals.org Another green strategy involves the fabrication of herbicide formulations through processes that avoid harsh conditions. For instance, creating herbicide-intercalated hydrotalcites using a co-precipitation method that does not require heating, organic solvents, or an inert atmosphere presents a more environmentally benign fabrication route. rsc.org These approaches collectively aim to make the lifecycle of 2,4-D ester production more sustainable. ejcmpr.com

Advanced Formulation Strategies for Enhanced Delivery and Efficacy

The formulation of a pesticide is crucial for its performance. The ester form of 2,4-D, including the chlorocrotyl ester, is inherently more lipophilic (oil-soluble) than its amine salt counterparts. ontosight.aibayer.us This property enhances its ability to penetrate the waxy cuticle of a weed's leaves, leading to more rapid absorption. 24d.infoasacim.org.ar

Beyond the inherent properties of the ester, advanced formulation technologies are being employed to further enhance delivery and efficacy. Microencapsulation is a prominent strategy used to create controlled-release formulations. tandfonline.comgoogle.com By enclosing the active ingredient within a polymeric shell, its release into the environment can be slowed, prolonging its activity and reducing issues like volatility and off-target movement. tandfonline.comgoogle.comresearchgate.net For example, 2,4-D esters have been successfully encapsulated in poly(melamine-formaldehyde) and polydopamine microcapsules, the latter using a Pickering emulsion template. tandfonline.comresearchgate.netresearchgate.net

Nanotechnology is also providing new platforms for herbicide delivery. researchgate.net Formulations based on nanocarriers, such as layered double hydroxides (hydrotalcites), can entrap herbicide molecules, offering a dual benefit of reduced leaching through soil and decreased volatilization into the atmosphere. rsc.org Other controlled-release systems involve chemically bonding 2,4-D to polymeric backbones derived from natural materials like starch or cellulose, allowing the herbicide to be gradually liberated through hydrolysis. banglajol.infocambridge.org

Standard formulations for water-insoluble esters are emulsifiable concentrates. These consist of the active ingredient dissolved in an oil-based solvent along with emulsifying agents. When mixed with water in a spray tank, they form a stable oil-in-water emulsion for application. 24d.infoasacim.org.ar

| Formulation Strategy | Description | Primary Benefit(s) |

| Emulsifiable Concentrate (EC) | Active ingredient is dissolved in an oil-based solvent with emulsifiers. | Allows water-insoluble esters to be mixed with water for spraying. 24d.infoasacim.org.ar |

| Microencapsulation | Active ingredient is encased in microscopic polymer shells (e.g., poly(melamine-formaldehyde)). | Controlled release, reduced volatility, and protection from degradation. tandfonline.comresearchgate.net |

| Nanocarrier Systems | Herbicide is loaded into or onto nanoparticles (e.g., hydrotalcite nanosheets). | Reduced leaching and volatilization, targeted delivery. rsc.orgresearchgate.net |

| Polymer Conjugation | Herbicide is chemically bonded to a polymer backbone (e.g., starch, cellulose). | Slow release via cleavage of the chemical bond. banglajol.infocambridge.org |

| Pickering Emulsions | Emulsions stabilized by solid particles, used as templates for microcapsule formation (e.g., with polydopamine). | Creates stable microcapsules for encapsulation. researchgate.net |

Molecular and Physiological Mechanisms of Herbicidal Action

Auxin Mimicry and Perturbation of Plant Hormone Homeostasis

2,4-D chlorocrotyl ester functions as a potent mimic of the natural plant hormone indole-3-acetic acid (IAA). mt.govpressbooks.pubunl.edu Its chemical structure allows it to bind to auxin receptors, initiating a signaling cascade that is normally tightly regulated. researchgate.netxtbg.ac.cn However, unlike IAA, which is readily metabolized by plants, 2,4-D and its derivatives persist, leading to a sustained and overwhelming hormonal signal. researchgate.netxtbg.ac.cn This disrupts the delicate hormonal balance, causing a state of continuous and uncontrolled growth stimulation. mt.govwikipedia.org While low concentrations of auxins promote normal plant development, the high, persistent levels of the synthetic auxin lead to phytotoxic effects. pressbooks.pubunl.edubyjus.com

Once inside the plant, ester forms like this compound are rapidly converted to the active 2,4-D acid form. asacim.org.arjuniperpublishers.com This conversion is a critical step for its herbicidal activity. The resulting acid then overwhelms the plant's natural mechanisms for hormone regulation, leading to a disruption of homeostasis that affects multiple physiological processes. researchgate.net

Cellular and Subcellular Responses in Susceptible Dicotyledonous Plants

The hormonal chaos induced by this compound manifests in a series of detrimental cellular and subcellular responses in susceptible dicotyledonous plants.

Disruption of Vascular Tissue Development and Function

The uncontrolled growth induced by this compound places immense strain on the plant's vascular system. The phloem and xylem tissues, responsible for transporting nutrients and water, become disorganized and damaged. xtbg.ac.cn This disruption impedes the normal flow of essential resources throughout the plant, contributing significantly to its decline and eventual death. researchgate.netfbn.com The vascular tissue can become blocked or disintegrate, leading to a cessation of nutrient transport. xtbg.ac.cn

Alterations in Cell Wall Plasticity and Biosynthesis

This compound also affects the structural integrity of plant cells by altering cell wall plasticity. researchgate.netorst.edu The herbicide is believed to acidify the cell walls, which increases their flexibility and allows for uncontrolled elongation. juniperpublishers.cominvasive.org This, combined with an abnormal increase in protein biosynthesis, contributes to the disorganized and rapid growth that characterizes auxin herbicide injury. orst.eduresearchgate.net

Regulation of Gene Expression and Proteomic Shifts in Target Plants

At the molecular level, this compound causes significant shifts in gene expression and the plant's proteome. Upon application, it induces the expression of early auxin-responsive genes, including those in the Auxin/Indole-3-Acetic Acid (Aux/IAA) family. mdpi.com This is a result of the herbicide binding to the TIR1/AFB auxin co-receptor complex, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin response factors (ARFs). mdpi.comnih.gov

Role of Ethylene (B1197577) and Reactive Oxygen Species in Herbicide-Induced Senescence

Simultaneously, 2,4-D induces the overproduction of ROS, which are highly reactive molecules that can cause significant cellular damage. researchgate.netnih.gov This oxidative stress leads to the degradation of lipids and proteins, damages cell membranes, and ultimately triggers programmed cell death. researchgate.net The combination of ethylene production and ROS accumulation creates a toxic internal environment that accelerates senescence and leads to the death of the plant. researchgate.netresearchgate.net Research indicates that ROS production is a crucial element in the development of epinasty caused by 2,4-D. nih.gov

Table 1: Summary of Molecular and Physiological Effects of this compound

| Mechanism | Description of Effect | Key Molecules/Processes Involved |

|---|---|---|

| Auxin Mimicry | Acts as a synthetic auxin, causing persistent and uncontrolled growth signals. mt.govpressbooks.pubwikipedia.org | Indole-3-acetic acid (IAA) receptors, TIR1/AFB co-receptors. researchgate.netxtbg.ac.cnmdpi.com |

| Hormonal Imbalance | Disrupts the natural balance of plant hormones, leading to phytotoxicity. researchgate.netbyjus.com | Auxin, Ethylene, Abscisic Acid. nih.govnih.gov |

| Uncontrolled Cell Division | Stimulates rapid and disorganized cell division and elongation. orst.eduorst.eduinvasive.org | RNA, DNA, protein synthesis. juniperpublishers.cominvasive.org |

| Vascular Tissue Disruption | Damages and blocks phloem and xylem, hindering nutrient and water transport. researchgate.netxtbg.ac.cnfbn.com | Vascular cambium. pressbooks.pub |

| Altered Cell Wall Plasticity | Increases cell wall flexibility, leading to uncontrolled cell expansion. researchgate.netorst.edu | Cell wall acidification. juniperpublishers.cominvasive.org |

| Gene Expression Changes | Induces overexpression of auxin-responsive and stress-related genes. mdpi.comnih.gov | Aux/IAA genes, ARFs, defense-related genes. mdpi.com |

| Ethylene Production | Stimulates the synthesis of ethylene, promoting senescence and epinasty. orst.eduuwa.edu.auresearchgate.net | 1-aminocyclopropane-1-carboxylic acid (ACC) synthase. researchgate.net |

| Reactive Oxygen Species (ROS) Generation | Causes oxidative stress, leading to cellular damage and programmed cell death. researchgate.netnih.govresearchgate.net | Superoxide, hydrogen peroxide, hydroxyl radicals. nih.gov |

Comparative Analysis of Uptake and Translocation Dynamics in Plants

The efficacy of this compound as a systemic herbicide is fundamentally dependent on its absorption by the target plant and its subsequent movement to sites of action. As an ester formulation of 2,4-D, its uptake and translocation follow a pattern characteristic of phenoxy herbicides, which are designed to mimic the natural plant hormone auxin. invasive.orgmt.gov

Ester formulations of 2,4-D, such as the chlorocrotyl ester, are generally more lipophilic (fat-soluble) compared to their amine salt or acid counterparts. core.ac.ukpurdue.edu This property facilitates more rapid penetration through the waxy cuticle of the plant's leaves. core.ac.uk Once absorbed into the leaf tissue, the ester is rapidly hydrolyzed to the active 2,4-D acid form. It is this acidic form that is mobile within the plant. mt.gov

The active 2,4-D molecule is then translocated throughout the plant, primarily via the phloem, which is the vascular tissue responsible for transporting sugars and other organic molecules from the leaves (sources) to areas of active growth (sinks). mt.govmdpi.com These sinks include the meristems in the shoots and roots, where cell division and growth occur. mt.govbyjus.com The movement of 2,4-D is an active process, relying on the plant's own transport mechanisms for auxins. bioone.org Research using radiolabeled [¹⁴C]2,4-D has been instrumental in elucidating these pathways, showing that the herbicide accumulates in these metabolically active regions. frontiersin.orgnih.gov

Several factors can influence the dynamics of uptake and translocation:

Environmental Conditions: High humidity can enhance herbicide uptake by increasing the drying time of spray droplets on the leaf surface. core.ac.uk Light is also a critical factor, as active photosynthesis and sugar transport are required for efficient phloem loading and translocation of the herbicide. core.ac.uk

Plant Species and Development Stage: The rate of translocation can vary between plant species. For instance, studies on young barley plants showed a decrease in the translocation of 2,4-D to the root system after the 4- or 5-leaf stage. wur.nl In some resistant weeds, reduced translocation is a key mechanism of resistance, where the herbicide is effectively sequestered in the treated leaf, preventing it from reaching the target sites. nih.govoup.com For example, in a resistant biotype of Conyza sumatrensis, 98.8% of the absorbed [¹⁴C] 2,4-D remained in the treated leaf, whereas in the susceptible biotype, approximately 13% was translocated to other parts of the plant. nih.gov

Formulation: The specific formulation can impact uptake speed. One study found that a 2,4-D ester formulation was absorbed more rapidly (85% uptake within 1 hour) compared to an acid formulation (39% uptake). core.ac.uk

Table 1: Comparative Translocation of [¹⁴C]2,4-D in Tolerant and Susceptible Cotton Lines

| Cotton Genotype | Tolerance Level | Translocation Out of Treated Leaf (%) | Translocation to Tissues Above Treated Leaf (%) | Translocation to Tissues Below Treated Leaf (%) |

|---|---|---|---|---|

| TM-1 | Susceptible | 77% | 35% | 42% |

| CS-T07 | Tolerant | ~6% | 3% | 3% |

| CS-B15sh | Tolerant | ~9% | 5% | 4% |

Data adapted from a study on differential uptake and translocation in cotton chromosome substitution lines. frontiersin.org

Basis of Differential Selectivity between Monocotyledonous and Dicotyledonous Plants

A defining characteristic of 2,4-D and its esters is their selective herbicidal activity, effectively controlling many broadleaf (dicotyledonous) weeds while leaving grasses (monocotyledonous) largely unharmed. invasive.orgmt.govbyjus.com This selectivity is not based on a single factor but is a complex interplay of morphological, physiological, and biochemical differences between the two major plant groups. xtbg.ac.cnresearchgate.net

The primary reasons for this differential sensitivity include:

Morphological and Anatomical Differences:

Growing Point Location: In dicots, the apical meristems (primary growing points) are exposed at the tips of shoots and in leaf axils, making them vulnerable to contact with the herbicide. In monocots like grasses, the growing point is located at the base of the plant, often below the soil surface, and is protected by a sheath of leaves. wiserpub.com

Vascular System Structure: The arrangement of vascular bundles differs significantly between monocots and dicots. youtube.com It has been proposed that these anatomical differences in the vascular system may contribute to less efficient translocation of the herbicide in monocots compared to dicots. xtbg.ac.cn

Physiological and Biochemical Mechanisms:

Restricted Translocation: Monocots may exhibit a more limited ability to translocate 2,4-D from the point of uptake to the sites of action. xtbg.ac.cnnih.gov This can be due to sequestration of the herbicide in the treated leaves or at nodes, effectively preventing it from reaching the meristems. wur.nloup.com

Rapid Metabolism: Tolerant species, including many monocots, can more rapidly metabolize or detoxify the herbicide. nih.gov They can conjugate the 2,4-D molecule to sugars or amino acids, rendering it non-toxic and sequestering it within the cell's vacuole. oup.com

Differential Perception and Signaling: The molecular basis of auxin action involves binding to specific receptor proteins, such as TRANSPORT INHIBITOR RESPONSE1 (TIR1). nih.gov Differences in the affinity or function of these auxin receptors between monocots and dicots could lead to a muted response in monocots when exposed to synthetic auxins like 2,4-D. nih.govnih.gov While the fundamental mechanisms of auxin signaling are conserved, variations in gene copy number and expression can lead to functional diversification that underpins selectivity. nih.gov

Table 2: Summary of Factors Contributing to 2,4-D Selectivity

| Factor | Dicotyledonous Plants (Susceptible) | Monocotyledonous Plants (Tolerant) |

|---|---|---|

| Leaf Morphology | Broad leaves, horizontal orientation, retains more spray. | Narrow, upright leaves, less spray retention. |

| Growing Point (Meristem) | Exposed at shoot tips and axils. wiserpub.com | Protected at the base of the plant. wiserpub.com |

| Herbicide Translocation | Efficient translocation to meristems via phloem. mt.govbyjus.com | Often restricted or limited; sequestration in treated leaves. oup.comxtbg.ac.cn |

| Metabolism/Detoxification | Slower metabolism, leading to accumulation of active herbicide. | More rapid degradation or conjugation to inactive forms. nih.gov |

| Vascular Anatomy | Vascular bundles arranged in a ring, potentially facilitating systemic movement. youtube.com | Vascular bundles scattered throughout the stem, which may impede translocation. xtbg.ac.cnyoutube.com |

Environmental Dynamics and Transformation

Hydrolysis Kinetics and Pathways of 2,4-D Chlorocrotyl Ester in Aqueous Systems

Hydrolysis is a primary pathway for the transformation of 2,4-D esters in aquatic environments. researchgate.net The process involves the cleavage of the ester bond, yielding 2,4-D acid and the corresponding alcohol, in this case, chlorocrotyl alcohol. The rate of this reaction is significantly influenced by the chemical structure of the ester and the pH of the water. researchgate.netinchem.org

Research indicates that hydrolysis rates for 2,4-D esters are highly pH-dependent, with significantly faster degradation occurring in basic (alkaline) waters compared to neutral or acidic conditions. inchem.orgjuniperpublishers.com For instance, a study on various 2,4-D esters at 28°C and pH 9 reported half-lives ranging from 0.6 hours for the 2-butoxyethyl ester to 37 hours for the 2-octyl ester. inchem.org In contrast, the 2,4-D acid itself does not hydrolyze under typical environmental pH ranges (pH 5, 7, or 9). inchem.org

The presence of soil or associated microbial activity can accelerate hydrolysis. apvma.gov.au Studies on 2,4-D 2-ethylhexyl ester (EHE) demonstrated a half-life of 6.2 hours in natural river water, a rate considerably faster than in sterile buffer solutions. apvma.gov.au When soil was included in the system, the hydrolysis half-life of 2,4-D EHE was further reduced to between 1.25 and 1.45 hours, indicating that both chemical and microbial processes contribute to the rapid conversion of the ester to the acid form in natural systems. apvma.gov.au Given these findings, hydrolysis is expected to be a significant and rapid dissipation route for this compound in most natural aqueous environments, particularly those with alkaline pH or biological activity. inchem.orgapvma.gov.au

Table 1: Hydrolysis Half-Lives of Selected 2,4-D Esters

Sorption and Desorption Dynamics in Soil and Sediment

The sorption of 2,4-D compounds in soil and sediment is primarily influenced by the organic matter content and pH. fao.org Higher organic matter content generally leads to stronger adsorption. juniperpublishers.com Conversely, as soil pH increases, the parent 2,4-D acid becomes more anionic, increasing its water solubility and reducing its tendency to sorb to soil particles, thus making it more available for desorption and movement. juniperpublishers.com While 2,4-D esters are generally less soluble than the salt forms, their rapid hydrolysis to the more mobile acid form is a key feature of their environmental behavior. juniperpublishers.com

Table 1: Estimated Sorption and Physicochemical Properties of this compound

| Parameter | Estimated Value | Source |

|---|---|---|

| Soil-Water Partition Coefficient (Kd) | 0.0788 L/kg | epa.govepa.gov |

| Octanol-Water Partition Coefficient (Kow) | 4.42 (log Kow) | epa.govepa.gov |

| Water Solubility | 1.83 mg/L | epa.govepa.gov |

This table presents estimated values from physicochemical property prediction models.

Mobility and Leaching Potential in Various Soil Types and Hydrological Regimes

The mobility of this compound in the environment is intrinsically linked to its sorption characteristics and its transformation into 2,4-D acid. Ester forms of 2,4-D are generally considered to have a lower potential to leach into soil compared to the more soluble salt formulations. juniperpublishers.com However, due to their lower water solubility, they have a greater propensity to be transported via surface runoff, especially if a significant rainfall event occurs shortly after application. juniperpublishers.com

Once applied to soil, 2,4-D esters are rapidly converted to the 2,4-D acid. orst.edu The resulting acid has a high potential to be mobile and leach through the soil profile, particularly in soils with low organic matter content and alkaline pH. juniperpublishers.comnih.gov Studies on the 2,4-D acid have shown that despite its potential mobility, it often remains in the upper layers of the soil due to rapid microbial degradation. juniperpublishers.com For instance, a study found that most of the 2,4-D applied as an ester remained in the top 20 cm of the soil. juniperpublishers.com The potential for groundwater contamination is higher in coarse-grained sandy soils with low organic content, which facilitate the movement of the herbicide. juniperpublishers.com

The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, can be calculated from its half-life and organic carbon-water (B12546825) partitioning coefficient (Koc). While specific, validated Koc and field half-life data for this compound are unavailable, the general behavior of 2,4-D suggests a potential for leaching, particularly for the 2,4-D acid metabolite. nih.gov

Environmental Persistence and Half-Life Variability

The persistence of this compound in the environment is primarily dictated by its rate of hydrolysis to 2,4-D acid. This chemical transformation is generally rapid, with various 2,4-D esters showing hydrolysis in soil within hours to a few days. fao.org The EPA's estimation models provide a hydrolysis rate constant for this compound, which can be used to estimate its half-life in water. epa.govepa.gov

Table 2: Estimated Hydrolysis and Half-Life of this compound

| Parameter | Estimated Value | Source |

|---|---|---|

| Hydrolysis Rate Constant (kh) | 0.00434 L/mol-sec | epa.govepa.gov |

| Estimated Hydrolysis Half-Life | Calculating... | Derived from epa.govepa.gov |

Note: The half-life is estimated based on the hydrolysis rate constant and is subject to environmental conditions such as pH and temperature. The calculation assumes neutral pH (pH 7).

Once hydrolyzed, the persistence of the resulting 2,4-D acid is highly variable and depends on environmental conditions. The primary mechanism for the degradation of 2,4-D acid is microbial metabolism. invasive.org The average soil half-life of 2,4-D acid is reported to be around 10 days but can be significantly longer in cold, dry, or anaerobic conditions where microbial activity is limited. invasive.org In aerobic aquatic environments, the half-life of 2,4-D acid is estimated to be around 15 days, whereas, in anaerobic aquatic environments, it is much more persistent, with a half-life ranging from 41 to 333 days. wikipedia.orgcdc.gov

The rate of degradation is influenced by factors such as the presence of an adapted microbial community, temperature, soil moisture, and pH. invasive.org Therefore, while the initial this compound is short-lived due to rapid hydrolysis, the persistence of its primary and herbicidally active breakdown product, 2,4-D acid, is of greater environmental significance. juniperpublishers.com

Plant Metabolism of 2,4 D Chlorocrotyl Ester Derivatives

Initial Conversion of Ester to 2,4-D Acid in Plant Tissues

Upon entering plant tissues, 2,4-D esters, including the chlorocrotyl variant, are rapidly hydrolyzed to form 2,4-dichlorophenoxyacetic acid (2,4-D). who.intinchem.orginchem.org This conversion is a crucial activation step, as the acid form is the active molecule that exerts herbicidal effects. who.int The process of ester hydrolysis is swift; for instance, studies on other 2,4-D esters, such as the butyl and 2-ethylhexyl forms, have shown that nearly all of the ester is converted to the acid form within minutes to hours after application. inchem.org This rapid transformation is also observed when the esters come into contact with soil. 24d.info The rate of this hydrolysis can be influenced by factors such as soil moisture and the molecular weight of the alcohol component of the ester. juniperpublishers.com Once formed, the 2,4-D acid is available for translocation within the plant and for subsequent metabolic degradation. ucanr.edu

Phase I Metabolism: Side-Chain Degradation and Aromatic Hydroxylation

Phase I metabolism involves reactions that introduce or expose functional groups, such as hydroxyl (-OH) groups, on the herbicide molecule. researchgate.netucanr.edu These initial modifications typically reduce the phytotoxicity of the compound and prepare it for the subsequent conjugation reactions of Phase II. researchgate.net For 2,4-D, the primary Phase I pathways are the degradation of the acetic acid side-chain and the hydroxylation of the aromatic ring. who.intinchem.org

One of the key Phase I metabolic routes is the degradation of the acetic acid side-chain of the 2,4-D molecule. who.intinchem.org This process, observed in a variety of plant species, leads to the cleavage of the ether linkage and the formation of 2,4-dichlorophenol (B122985) (2,4-DCP). inchem.orgnih.govnih.govacs.org

Another major pathway is the hydroxylation of the aromatic ring, which creates hydroxylated forms of 2,4-D. inchem.orgfrontiersin.org Research has identified several hydroxylated metabolites in various plants. The most significant of these are 2,5-dichloro-4-hydroxyphenoxyacetic acid and 2,3-dichloro-4-hydroxyphenoxyacetic acid, which are considered major and minor metabolites, respectively. who.intinchem.orgfrontiersin.org In some cases, hydroxylation can lead to the displacement and migration of a chlorine atom on the ring. who.intinchem.org The formation of these hydroxylated compounds is a critical detoxification step, as they are significantly less phytotoxic than the parent 2,4-D molecule. frontiersin.org In fungi, the degradation of 2,4-DCP can proceed further to form dihydroxylated metabolites such as 3,5-dichlorocatechol (B76880) and 4-chlorocatechol. nih.gov

Table 1: Key Phase I Metabolites of 2,4-D in Plants

| Precursor Compound | Metabolic Reaction | Resulting Metabolite(s) |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Side-chain degradation | 2,4-Dichlorophenol (2,4-DCP) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aromatic ring hydroxylation | 2,5-dichloro-4-hydroxyphenoxyacetic acid |

The enzymatic drivers behind the critical Phase I hydroxylation reactions are primarily cytochrome P450 monooxygenases (P450s). researchgate.netacs.org These enzymes are a major class of proteins in plants responsible for the oxidative degradation of a wide range of xenobiotics, including many herbicides. researchgate.nettandfonline.com P450s catalyze the insertion of an oxygen atom into the 2,4-D molecule, leading to the ring hydroxylation that detoxifies the herbicide. researchgate.netacs.org The involvement of P450s in 2,4-D metabolism has been confirmed in multiple plant species, including cucumber and corn poppy, and is a key mechanism in evolved herbicide resistance. frontiersin.orgtandfonline.comresearchgate.net Inhibition of P450 enzymes has been shown to block the metabolism of 2,4-D, confirming their central role in this detoxification pathway. frontiersin.orgacs.orgd-nb.info P450s from the CYP71 and CYP81 families, in particular, have been identified as being involved in metabolizing herbicides. acs.orgnih.gov

Phase II Metabolism: Conjugation with Endogenous Plant Constituents

Following Phase I modifications, the 2,4-D molecule or its hydroxylated metabolites undergo Phase II metabolism. lsuagcenter.comresearchgate.net This phase involves the conjugation (binding) of the herbicide metabolite with endogenous plant molecules, such as sugars or amino acids. researchgate.netinchem.org These conjugation reactions are catalyzed by transferase enzymes and result in larger, more water-soluble, and generally non-phytotoxic molecules that can be more easily compartmentalized or sequestered within the plant cell, often in the vacuole. researchgate.netunl.edu

A primary Phase II pathway for 2,4-D is conjugation with glucose. researchgate.net This can occur in two main ways. The carboxyl group of the 2,4-D acetic acid side-chain can react with glucose to form a glucose ester. unl.eduuwa.edu.aunih.gov This reaction is catalyzed by glucosyltransferases. frontiersin.org Alternatively, the hydroxyl group added to the aromatic ring during Phase I hydroxylation can be a site for glucose attachment, forming an O-glucoside. frontiersin.orgacs.org While glucose conjugation is a detoxification step, the formation of glucose esters can be reversible, with the potential for cytoplasmic esterases to convert the conjugate back into the active 2,4-D acid. unl.edu In some resistant plants, the glycosylated metabolite can be further modified, for example by malonylation, to form a more stable conjugate that is then transported into the vacuole. acs.org

In addition to sugars, 2,4-D and its metabolites can be conjugated with amino acids. researchgate.netinchem.org The formation of amino acid conjugates was one of the first Phase II reactions identified for 2,4-D. unl.edu The carboxyl group of the 2,4-D side chain forms an amide bond with the amino group of an amino acid. unl.edu The most common amino acids involved in this process in plants are aspartic acid and glutamic acid. acs.orgnih.govunl.edu Conjugates with other amino acids such as valine, leucine, and phenylalanine have also been identified. unl.edu While amino acid conjugates are generally less mobile, some, like 2,4-D-aspartate, can retain some biological activity or be hydrolyzed back to the free 2,4-D acid, thus representing a reversible detoxification pathway. acs.orgunl.eduplos.org

Table 2: Common Phase II Conjugation Reactions for 2,4-D

| Reaction Type | Plant Constituent | Resulting Conjugate Type | Example |

|---|---|---|---|

| Glucose Conjugation | Glucose | Glucose Ester | 1-O-(2,4-dichlorophenoxyacetyl)-β-D-glucose |

| Glucose Conjugation | Glucose | O-glucoside | 2,4-D-5-O-β-D-glucopyranoside |

| Amino Acid Conjugation | Aspartic Acid | Amide-linked conjugate | N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid |

Glutathione (B108866) Conjugation

The conjugation of xenobiotics with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine) is a critical detoxification mechanism in plants, catalyzed by glutathione S-transferases (GSTs). wisc.edu While direct conjugation of the 2,4-D acid molecule with glutathione appears to be an infrequent event in plant metabolism, the role of GSTs in the detoxification of 2,4-D and its derivatives is significant. researchgate.net

In the broader context of herbicide metabolism, GSTs are recognized for their ability to catalyze the conjugation of electrophilic herbicide metabolites with glutathione. wisc.edu For phenoxy herbicides like 2,4-D, Phase I metabolism, primarily through the action of cytochrome P450 monooxygenases, can introduce hydroxyl groups onto the aromatic ring. researchgate.netmdpi.com These hydroxylated intermediates can then be substrates for GSTs. The resulting glutathione conjugate is significantly more water-soluble and generally less phytotoxic than the parent compound.

While specific research focusing solely on the glutathione conjugation of 2,4-D chlorocrotyl ester is limited, the established pathways for 2,4-D suggest that after hydrolysis to 2,4-D acid, subsequent hydroxylated metabolites could be detoxified via this pathway. The differential expression and activity of GSTs between plant species are considered contributing factors to the selective tolerance to 2,4-D. researchgate.net

Phase III Metabolism: Compartmentalization and Sequestration of Metabolites

Phase III of herbicide metabolism involves the transport and sequestration of the conjugated metabolites from Phase II into cellular compartments, effectively removing them from metabolically active regions of the cell. pesticidestewardship.orgresearchgate.netucanr.edu This process is a crucial final step in the detoxification pathway, preventing the potential for the conjugated metabolites to revert to their active, phytotoxic forms.

The primary destination for these sequestered metabolites is the plant cell vacuole, although deposition into the cell wall can also occur. pesticidestewardship.orgresearchgate.net This transport across the vacuolar membrane (tonoplast) is an active process, often mediated by ATP-binding cassette (ABC) transporters. researchgate.netscielo.br Once inside the vacuole, the metabolites are considered to be permanently detoxified.

Table 1: Efflux of [¹⁴C] Label from Soybean Callus Tissue Preloaded with [¹⁴C]2,4-D over a 6-Hour Period

Data sourced from studies on soybean callus tissue, indicating the retention of metabolites compared to the parent herbicide. nih.gov

Differential Metabolism in Tolerant Versus Susceptible Plant Species

The primary basis for the selectivity of 2,4-D as a herbicide lies in the differential rates and pathways of its metabolism in tolerant (typically monocotyledonous) versus susceptible (typically dicotyledonous) plants. researchgate.netrevistacultivar.com

Tolerant Species: Tolerant plants, such as cereal crops like corn and wheat, rapidly metabolize 2,4-D into non-phytotoxic compounds. bioone.org The main metabolic route in these species is ring hydroxylation, catalyzed by cytochrome P450 enzymes, followed by the formation of stable glucose conjugates. mdpi.comasacim.org.ar These detoxification reactions are typically irreversible, meaning the conjugated metabolites cannot be hydrolyzed back to the active 2,4-D acid. researchgate.net This rapid and effective detoxification prevents the herbicide from accumulating at its target sites and exerting its phytotoxic effects.

Susceptible Species: In contrast, susceptible broadleaf plants metabolize 2,4-D much more slowly. bioone.orgunl.edu The predominant metabolic pathway in many susceptible dicots is the direct conjugation of the 2,4-D acid with amino acids (such as glutamate (B1630785) and aspartate) or glucose to form ester conjugates. asacim.org.ar A critical difference is that these conjugates are often unstable and can be readily hydrolyzed back to the parent 2,4-D acid, which maintains its herbicidal activity. researchgate.netasacim.org.ar This slow metabolism and the potential for reactivation of the herbicide lead to its accumulation, causing the uncontrolled growth and eventual death characteristic of auxin herbicide phytotoxicity. revistacultivar.com

Recent research has identified weed biotypes that have evolved resistance to 2,4-D through enhanced metabolism. These resistant populations metabolize 2,4-D much more rapidly than their susceptible counterparts, a mechanism that mirrors the tolerance seen in cereal crops. bioone.orgunl.edu Studies on resistant waterhemp (Amaranthus tuberculatus) and Palmer amaranth (B1665344) (Amaranthus palmeri) have demonstrated that resistance is conferred by a significantly faster rate of 2,4-D metabolism, often mediated by cytochrome P450 enzymes. bioone.orgunl.edu

Table 2: Comparison of 2,4-D Half-Life in Resistant and Susceptible Waterhemp (Amaranthus tuberculatus)

Data illustrates the significantly faster metabolism in the resistant biotype. unl.edu

Table 3: Metabolism of [¹⁴C]2,4-D in Resistant (KCTR) vs. Susceptible Palmer Amaranth (Amaranthus palmeri)

Data shows that at all time points, the resistant Palmer amaranth population metabolized a significantly higher percentage of the applied 2,4-D compared to the susceptible populations. bioone.org

Herbicide Resistance Mechanisms in Weeds

Evolution and Epidemiology of 2,4-D Resistance

The first cases of resistance to 2,4-D were reported as early as 1957 in Daucus carota and Commelina diffusa. nih.govfrontiersin.org Since then, the number of weed species that have evolved resistance to synthetic auxin herbicides has steadily increased. As of recent reports, 41 species have developed resistance to this class of herbicides in 22 countries. mdpi.com The development of genetically modified crops tolerant to 2,4-D is expected to increase its use, thereby intensifying the selection pressure for resistant weed populations. nih.govnih.govunipd.it

The evolution of herbicide resistance within a weed population is an evolutionary process driven by the selection pressure exerted by the herbicide. unipd.it Initially, resistant individuals may be rare within a population. However, repeated application of the same herbicide mode of action selects for these individuals, allowing them to survive and reproduce, eventually leading to a resistant population. unipd.itillinois.edu The epidemiology of 2,4-D resistance is influenced by factors such as the initial frequency of resistance alleles, the intensity of herbicide use, and the specific farming system. nih.govillinois.edu While the complexity of the auxin signaling pathway was once thought to make resistance less likely, the continued selection pressure has proven otherwise. mdpi.comnih.gov

Non-Target Site Resistance (NTSR) Mechanisms

Non-target-site resistance encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site in the plant. mdpi.comnih.gov These mechanisms are complex and can confer cross-resistance to herbicides with different modes of action. mdpi.com For 2,4-D, the primary NTSR mechanisms involve altered uptake and translocation, and enhanced metabolic detoxification. mdpi.commdpi.com

For a foliar-applied herbicide like 2,4-D to be effective, it must first be absorbed through the leaves. mdpi.com While alterations in uptake have been identified as a resistance mechanism in some weed species, its role in 2,4-D resistance appears to be species-dependent and less common than other NTSR mechanisms.

In a few instances, reduced absorption of radiolabeled 14C-2,4-D has been correlated with resistance. For example, a 2,4-D-tolerant population of ground ivy (Glechoma hederacea) absorbed 37% less foliar-applied 14C-2,4-D than a susceptible population, suggesting that differences in foliar uptake contribute to the observed tolerance. cambridge.org Similarly, reduced uptake has been implicated in resistance in Lactuca serriola and Raphanus raphanistrum. frontiersin.orgmdpi.com

However, numerous studies on various other weed species have found no significant differences in 2,4-D absorption between resistant and susceptible populations. mdpi.comnih.gov Research on species such as Amaranthus hybridus, Conyza canadensis, Conyza sumatrensis, Hirschfeldia incana, and Parthenium hysterophorus showed similar absorption rates between resistant and susceptible biotypes, indicating that altered uptake was not the primary resistance mechanism in these cases. mdpi.com

Table 1: Research Findings on 2,4-D Uptake in Resistant and Susceptible Weeds

| Weed Species | Resistance Mechanism | Key Finding | Citation |

|---|---|---|---|

| Glechoma hederacea | Altered Uptake | Tolerant population absorbed 37% less 14C-2,4-D than the susceptible population. | cambridge.org |

| Amaranthus hybridus | No Difference in Uptake | Absorption remained similar between resistant and susceptible populations. | mdpi.com |

| Conyza canadensis | No Difference in Uptake | No significant difference in absorption was observed between resistant and susceptible biotypes. | mdpi.com |

Once absorbed, 2,4-D, which is actively transported in the phloem, must be translocated to its sites of action in the meristematic tissues to exert its herbicidal effect. nih.govmdpi.com A significant and widely reported NTSR mechanism in dicotyledonous weeds is the reduction or impairment of 2,4-D translocation from the treated leaves to other parts of the plant. mdpi.comnih.gov

This mechanism has been identified in a variety of weed species. For instance, in resistant wild radish (Raphanus raphanistrum), 14C-labeled 2,4-D was not effectively transported throughout the plant after leaf uptake, with the herbicide being retained primarily in the treated leaves. nih.govoup.com Similar findings of impaired translocation have been documented in resistant populations of Sisymbrium orientale, Papaver rhoeas, and Hirschfeldia incana. mdpi.commdpi.com In a resistant biotype of Conyza sumatrensis, a staggering 98.8% of the absorbed 14C-2,4-D remained in the treated leaf, compared to the susceptible biotype where approximately 13% was translocated to other plant parts. nih.gov

The underlying cause of reduced translocation is thought to be related to impaired phloem loading, potentially due to alterations in auxin transport proteins, such as ABCB transporters, which are involved in the long-distance movement of auxins. frontiersin.orgoup.com

Table 2: 14C-2,4-D Translocation in Resistant (R) vs. Susceptible (S) Weeds

| Weed Species | % 14C-2,4-D in Treated Leaf (R) | % 14C-2,4-D in Treated Leaf (S) | Time After Treatment | Citation |

|---|---|---|---|---|

| Conyza sumatrensis | 98.8% | ~87% | 96 hours | nih.gov |

| Oriental mustard (Sisymbrium orientale) | ~77% | 32% | 72 hours | mdpi.com |

Enhanced metabolism is a crucial NTSR mechanism where the herbicide is detoxified into non-phytotoxic or less phytotoxic compounds at a faster rate in resistant plants compared to susceptible ones. mdpi.com This detoxification typically occurs through a three-phase process involving modification (Phase I), conjugation (Phase II), and compartmentation (Phase III). For 2,4-D, metabolic resistance often involves hydroxylation of the aromatic ring followed by conjugation to sugars or amino acids. mdpi.commdpi.com

Metabolic resistance to 2,4-D has been confirmed in several weed species, including Amaranthus hybridus, Parthenium hysterophorus, Papaver rhoeas, Conyza canadensis, and Conyza sumatrensis. mdpi.com In resistant Amaranthus tuberculatus (waterhemp), 2,4-D was metabolized much more rapidly than in susceptible plants. cambridge.orgnih.gov Similarly, resistant corn poppy (Papaver rhoeas) populations were found to produce hydroxy metabolites of 2,4-D that were not detected in susceptible plants. mdpi.comnih.gov

Cytochrome P450 monooxygenases (P450s) are a large family of enzymes that play a central role in Phase I of herbicide metabolism, often by catalyzing hydroxylation reactions. nih.govd-nb.info The involvement of P450s in 2,4-D resistance is strongly supported by studies using P450 inhibitors, such as malathion (B1675926).

In multiple studies, pretreatment with malathion before 2,4-D application was shown to synergize the herbicide's effect in resistant populations, making them more susceptible. mdpi.comnih.gov This synergistic effect was observed in resistant biotypes of Amaranthus hybridus, Parthenium hysterophorus, Papaver rhoeas, and Conyza species, indicating that P450-mediated metabolism is a key component of their resistance. mdpi.comnih.gov For example, in resistant Papaver rhoeas, malathion pretreatment reversed the resistant phenotype to susceptible. nih.gov In a resistant Amaranthus palmeri population, the level of 2,4-D resistance was significantly higher at high temperatures, which correlated with enhanced metabolism; this effect was mitigated by the application of malathion. cambridge.org

Table 3: Effect of Malathion on 2,4-D Resistance in Various Weed Species

| Weed Species | Effect of Malathion Pretreatment | Implication | Citation |

|---|---|---|---|

| Amaranthus hybridus | Partial reversal of resistance | P450s contribute to resistance. | mdpi.com |

| Conyza canadensis | Full reversal of resistance | P450-mediated metabolism is the primary resistance mechanism. | mdpi.com |

| Conyza sumatrensis | Full reversal of resistance | P450-mediated metabolism is the primary resistance mechanism. | mdpi.com |

| Papaver rhoeas | Reverted resistant phenotype to susceptible | P450s are responsible for enhanced metabolism. | frontiersin.orgnih.gov |

Following the initial modification by enzymes like P450s, the herbicide metabolites are conjugated with endogenous molecules such as glutathione (B108866), glucose, or amino acids in Phase II of detoxification. acs.organnualreviews.org This process increases their water solubility and reduces their toxicity.

In addition to glutathione conjugation, other pathways are significant for 2,4-D. In resistant waterhemp (Amaranthus tuberculatus), a novel detoxification pathway was identified where 2,4-D undergoes hydroxylation (Phase I, likely by a P450) and is then conjugated with glucose (Phase II, by a UDP-glucosyltransferase) and subsequently malonate. acs.org This pathway was found to be more efficient at detoxifying 2,4-D compared to the aspartic acid conjugation observed in susceptible plants. acs.org

Enhanced Herbicide Metabolism (Metabolic Resistance)

Target-Site Resistance (TSR) Mechanisms

TSR mechanisms involve alterations in the herbicide's target protein, which reduce the binding affinity of the herbicide. nih.govnumberanalytics.com For synthetic auxin herbicides, the primary targets are components of the auxin signaling pathway. nih.govscielo.br

The auxin signal is perceived by a receptor complex that includes an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or other AUXIN SIGNALING F-BOX (AFB) proteins, and an Aux/IAA transcriptional repressor. nih.govoup.com Synthetic auxins like 2,4-D bind to this receptor complex, leading to the degradation of the Aux/IAA repressor and the subsequent activation of auxin-responsive genes, which at high levels causes uncontrolled growth and plant death. nih.govnih.gov

Mutations in the genes encoding these receptor components can confer resistance. For example, specific mutations in the AFB5 gene in Arabidopsis have been shown to confer resistance to picolinate (B1231196) auxins but not to 2,4-D, indicating that different auxin herbicides can have distinct interactions with the receptor system. oup.comscielo.brnih.gov In kochia (Bassia scoparia), a mutation in the IAA16 gene, which is a co-receptor, was found to confer resistance to dicamba (B1670444). nih.govpnas.org More recently, a point mutation in the IAA34 gene was identified in Sisymbrium orientale that confers resistance to 2,4-D. nih.gov

Resistance can also arise from impaired perception of the auxin signal or disruptions in the downstream signal transduction pathway. bioone.orgcroplife.org.au In some resistant biotypes of wild mustard (Sinapis arvensis), alterations in auxin-binding proteins have been observed. scielo.br Susceptible biotypes have two auxin-binding sites with different affinities, while resistant biotypes have only one low-affinity binding site, leading to a reduced response to auxin herbicides. scielo.br

Furthermore, mutations in genes that are part of the auxin signal transduction pathway can lead to resistance. For example, mutations in the AUX1 gene, which encodes an auxin influx carrier, can confer resistance to 2,4-D. nih.gov Reduced translocation of the herbicide has been identified as a resistance mechanism in several weed species, including Papaver rhoeas, Sisymbrium orientale, and Raphanus raphanistrum. mdpi.comnih.gov This impaired movement prevents the herbicide from reaching its sites of action in sufficient quantities to be lethal. nih.gov

Table 2: Examples of Target-Site Resistance to Auxin Herbicides

| Weed Species | Gene/Protein Affected | Type of Modification | Herbicide(s) | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | AFB5 | Mutation | Picolinate auxins | scielo.brnih.gov |

| Bassia scoparia | IAA16 | Mutation | Dicamba | nih.govpnas.org |

| Sisymbrium orientale | IAA34 | Point mutation | 2,4-D | nih.gov |

| Sinapis arvensis | Auxin-binding proteins | Altered binding affinity | Auxinic herbicides | scielo.br |

Genetic Basis and Inheritance Patterns of Resistance

The genetic basis of resistance to auxin herbicides can vary. In many cases, resistance is conferred by a single, dominant or partially dominant gene. scielo.brscielo.br For example, resistance to dicamba in Kochia scoparia and to 2,4-D in Sinapis arvensis and Sisymbrium orientale is controlled by a single dominant allele. scielo.brscielo.br This mode of inheritance suggests that resistance can evolve and spread relatively quickly within a weed population. scielo.br

However, the genetic basis is not always this straightforward. The complexity of the auxin signaling pathway, with its multiple receptors and signaling components, suggests that resistance could also be polygenic. scielo.brbioone.org The existence of functionally redundant auxin receptors, like the TIR1 and AFB family members, may contribute to the relatively lower incidence of resistance to auxin herbicides compared to other herbicide classes. bioone.org Mutations in these essential pathways can also come with a "fitness penalty," where the resistant plant is less competitive in the absence of the herbicide. graincentral.com

Management Strategies for Delaying Resistance Development

To preserve the efficacy of auxin herbicides, it is crucial to implement strategies that delay the evolution of resistance. riversedgewest.org An integrated weed management (IWM) approach that combines various control tactics is essential. croplife.org.au

A key strategy is to rotate herbicides with different modes of action or to use them in tank mixtures. croplife.org.aubioone.orggrowiwm.org Rotating herbicides prevents the continuous selection pressure from a single mode of action, making it less likely for resistant individuals to survive and reproduce. researchgate.net

Tank mixtures involve applying two or more herbicides with different modes of action simultaneously. croplife.org.aumontana.edu For this strategy to be effective, each herbicide in the mix should be effective against the target weed and used at a robust rate. croplife.org.augraincentral.com The rationale is that it is highly improbable for an individual weed to be resistant to multiple herbicide modes of action. graincentral.com This approach has been shown to be more effective in delaying resistance than simply rotating herbicides. researchgate.net It is also important to consider that some weed populations may already exhibit cross-resistance, where a single resistance mechanism confers resistance to multiple herbicides, or multiple resistance, where a plant possesses two or more distinct resistance mechanisms. growiwm.org

Ecological Interactions and Non Target Organism Responses

Interactions with Aquatic EcosystemsWhile it is generally known that 2,4-D esters can be more toxic to aquatic life than its salt forms, no aquatic toxicity studies or research on the environmental fate of 2,4-D chlorocrotyl ester in aquatic ecosystems could be located.orst.eduepa.govepa.govThe ester forms of 2,4-D are known to hydrolyze to the acid form in the environment, but the specific rate and byproducts for the chlorocrotyl ester are not documented in the available literature.juniperpublishers.comepa.gov

Due to the lack of specific data for this compound, no data tables or detailed research findings can be generated.

Impacts on Aquatic Plant Communities and Habitat Structure

As a selective herbicide, 2,4-D is designed to control broad-leaved weeds. fao.org In aquatic environments, its ester forms are used to manage invasive species such as Eurasian watermilfoil (Myriophyllum spicatum) and water hyacinth. waterquality.gov.auwa.gov24d.info The herbicide functions as a synthetic auxin, a type of plant hormone, causing uncontrolled cell division and growth that damages the plant's vascular tissue, leading to its death. wa.govblm.gov

The effectiveness and selectivity of 2,4-D are key to its use in aquatic systems. Studies have shown that it can effectively reduce the biomass and frequency of target invasive species like Eurasian watermilfoil. wa.gov24d.info In one study, aqueous concentrations of 2,4-D increased to 1 to 2 mg/L within a day of treatment and successfully controlled the target milfoil, with its frequency continuing to decrease one year post-treatment. wa.gov

Table 2: Effects of 2,4-D on Aquatic Plant Species

| Plant Species | Type | Effect of 2,4-D Application | Reference |

|---|---|---|---|

| Myriophyllum spicatum (Eurasian watermilfoil) | Invasive Dicot | Significant decrease in biomass and frequency; effective control. | wa.gov24d.info |

| Lemna gibba (Duckweed) | Native Monocot | Growth inhibition (75%) at maximum recommended rates. | fao.org |

| Skeletonema costatum (Diatom) | Algae | Growth-stimulating effect (10%) at maximum recommended rates. | fao.org |

| Navicula pelliculosa (Diatom) | Algae | Growth inhibition (24%) at maximum recommended rates. | fao.org |

| Native Plant Community (General) | Mixed | No significant impact at low doses (0.275 ppm). | 24d.info |

Off-Target Movement and Environmental Transport Implications

The environmental transport of this compound and other ester formulations is a significant consideration due to the potential for off-target movement. apvma.gov.au This movement can occur through two primary pathways: physical spray drift and volatilization (vapor drift). 24d.info

Physical drift is the movement of liquid spray droplets away from the target area during application, influenced by factors like wind speed, nozzle type, and boom height. 24d.infofbn.com

Volatility , the tendency of a substance to vaporize, is a key characteristic of 2,4-D esters. colostate.eduherts.ac.uk After application, ester formulations can turn into a gas, which can then move off-site and damage sensitive non-target crops and vegetation, even miles away. fbn.comillinois.edu The risk of volatilization is directly related to temperature; as temperatures exceed 85°F (29.4°C), the potential for vapor drift increases significantly. colostate.eduillinois.edu

Formulation plays a critical role in the volatility of 2,4-D. 24d.info Ester formulations are known to be more volatile than amine salt formulations. illinois.edubayer.us To mitigate this, "low-volatile" ester formulations, which are long-chain esters like 2,4-D ethylhexyl ester, have been developed. bayer.us Even so, amine formulations are generally considered less volatile than these low-volatile esters. bayer.us Newer choline (B1196258) salt formulations have been shown to be even less volatile than amines. ksu.eduresearchgate.net

In the environment, 2,4-D esters are not typically persistent under most conditions. orst.edu They tend to rapidly hydrolyze or biodegrade to the 2,4-D acid form, especially in alkaline soils and aquatic environments. unesp.brherbiguide.com.au The half-life of 2,4-D esters in soil and water is generally short, often a matter of days. herbiguide.com.au However, the resulting 2,4-D acid is more persistent and mobile, representing the primary long-term risk. fao.orgunesp.br

Table 3: Environmental Transport Characteristics of 2,4-D Formulations

| Formulation Type | Volatility Potential | Key Influencing Factors | Persistence | Reference |

|---|---|---|---|---|

| Ester (High-Volatile) | High | High vapor pressure, high temperatures. | Low; rapidly degrades to 2,4-D acid. | colostate.eduucanr.edu |

| Ester (Low-Volatile) | Lower than HV Esters, but higher than Amines | Longer-chain molecules, but still susceptible to high temperatures. | Low; rapidly degrades to 2,4-D acid. | colostate.edubayer.us |

| Amine Salt | Low / Non-volatile | More stable chemical structure. | Low; rapidly dissociates to 2,4-D acid. | 24d.infofao.org |

| Choline Salt | Very Low | Engineered for low volatility. | Low; rapidly dissociates to 2,4-D acid. | ksu.eduresearchgate.net |

Analytical Chemistry and Residue Analysis of 2,4 D Chlorocrotyl Ester

The detection and quantification of 2,4-D chlorocrotyl ester and its related compounds in environmental samples are critical for monitoring its presence and fate. Analytical procedures typically involve a multi-step process including sample extraction, cleanup, and instrumental analysis. Given that ester forms of 2,4-D are often rapidly hydrolyzed to the parent 2,4-D acid in the environment and in biological systems, many analytical methods are designed to convert all forms (salts, esters, and conjugates) to the 2,4-D acid for a total residue measurement. tdl.orgeurl-pesticides.euubbcluj.rowho.int

Advanced Research Perspectives and Future Directions

Development of Next-Generation 2,4-D Ester Formulations for Reduced Environmental Impact

A primary driver in the evolution of 2,4-D products is the development of formulations with improved environmental and safety profiles. Older ester formulations, while effective, were often associated with high volatility, leading to off-target movement and potential damage to sensitive crops. apvma.gov.au Modern research focuses on creating more stable, low-volatility esters and alternative formulations.

Key advancements include:

Low-Volatility Esters: Research has led to the development of heavier, less volatile ester formulations, such as the 2-ethylhexyl ester, which have a lower tendency to vaporize and drift compared to earlier short-chain esters. helenaagri.com

Choline (B1196258) Salts: A significant innovation is the development of 2,4-D choline, which features Colex-D® Technology. purdue.educorteva.com.au This formulation exhibits near-zero volatility and reduced odor, significantly mitigating the risk of off-target drift. corteva.com.auosu.edu

Advanced Formulation Technology: Companies are developing proprietary formulation technologies, such as SolvX™, which create petroleum solvent-free herbicides that offer improved handling, mixing, and efficacy while reducing odor. helenaagri.com

These next-generation formulations aim to maintain the herbicidal efficacy of 2,4-D while addressing critical environmental concerns like spray drift and volatilization. apvma.gov.aufbn.com

| Formulation Type | Key Characteristics | Examples/Technology | Primary Advantage |

| Amine Salts | Readily soluble in water, forming a true solution. 24d.info | Dimethylamine salt, Choline salt 24d.info | Low volatility fbn.com |

| Ester Formulations | Generally more efficacious than amine salts but can have higher volatility. fbn.com | 2-ethylhexyl ester, Butoxyethyl ester apvma.gov.auhelenaagri.com | High efficacy on broadleaf weeds. |

| Advanced Formulations | Engineered for specific performance enhancements. | Colex-D® Technology, SolvX™ Formulation Technology helenaagri.comcorteva.com.au | Reduced volatility, drift, and odor. corteva.com.auosu.edu |

Biotechnological Approaches for Enhancing Crop Tolerance and Weed Susceptibility

Biotechnology offers powerful tools for tipping the balance in favor of crops over weeds. The primary approach has been the development of herbicide-tolerant crops through genetic engineering.

Herbicide-Tolerant Crops: The Enlist™ Weed Control System is a prime example, involving the insertion of genes, such as aad-1, from soil bacteria into crops like corn, soybean, and cotton. purdue.edumcgill.cafrontiersin.org This gene codes for an enzyme (aryloxyalkanoate dioxygenase) that rapidly metabolizes and degrades 2,4-D into non-phytotoxic compounds, rendering the crop tolerant to over-the-top applications. mcgill.cafrontiersin.org This technology allows farmers to use 2,4-D post-emergence to control a broad spectrum of weeds. cban.cafoodsafety.institute The development of crops with "stacked" traits, providing tolerance to multiple herbicides like glyphosate, glufosinate, and 2,4-D, offers farmers more flexible and robust weed management programs. foodsafety.institutecban.ca

Enhancing Weed Susceptibility: Looking forward, technologies like RNA interference (RNAi) hold potential for future weed management. nih.gov A spray-on RNAi product could theoretically be designed to target and silence key genes in specific weed species. nih.gov This could include silencing genes responsible for herbicide resistance, thereby restoring the effectiveness of herbicides like 2,4-D, or targeting genes essential for weed growth and development. nih.gov

Mechanistic Studies on Non-Target Site Resistance Evolution

While resistance to synthetic auxins has been slower to develop compared to other herbicide classes, it is a growing concern. pnas.orghracglobal.com Much of the evolved resistance is due to non-target site resistance (NTSR), where the herbicide's target site remains unchanged. NTSR mechanisms are complex and can confer resistance to multiple herbicides with different modes of action. frontiersin.orgnih.gov

Key NTSR mechanisms identified for 2,4-D include:

Enhanced Metabolism: The most common NTSR mechanism involves the rapid detoxification of the herbicide before it can reach its target site. frontiersin.orgmdpi.com This is often mediated by increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). frontiersin.orgnih.govfrontiersin.org For example, research has shown that P450s are involved in the metabolism of 2,4-D in resistant populations of Amaranthus tuberculatus and Papaver rhoeas. frontiersin.orgmdpi.com

Reduced Translocation: Some resistant weeds limit the movement of 2,4-D from the point of absorption to its site of action in the plant. frontiersin.orgscielo.br This can be due to altered activity of membrane transporters, such as ATP-binding cassette (ABC) transporters, which may sequester the herbicide in the vacuole or prevent its entry into the phloem for transport. scielo.brcambridge.orgfrontiersin.org

Rapid Necrosis: A novel mechanism observed in some species is a rapid cell death response at the site of herbicide application, which walls off the treated tissue and prevents the herbicide from translocating throughout the plant. frontiersin.org

Understanding these intricate mechanisms is crucial for developing strategies to manage and delay the evolution of NTSR in weed populations.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Herbicide Research

The suite of "omics" technologies has revolutionized herbicide research, providing unprecedented insight into the molecular basis of herbicide action and resistance. mdpi.comfrontiersin.org

Genomics and Transcriptomics: These fields allow researchers to identify the genes and genetic variations associated with herbicide resistance. nih.gov Techniques like quantitative trait locus (QTL) mapping and genome-wide association studies (GWAS) have been used to pinpoint genomic regions linked to 2,4-D resistance in weeds like waterhemp. scitechdaily.comusda.gov Transcriptomics (RNA-sequencing) reveals which genes are over- or under-expressed in response to herbicide treatment, highlighting key detoxification pathways and regulatory networks. frontiersin.orgfrontiersin.org

Proteomics: This is the large-scale study of proteins, the direct executors of biological functions. Proteomics can identify changes in the abundance of specific proteins, such as the P450 enzymes responsible for metabolizing 2,4-D, in resistant versus susceptible weed biotypes. mdpi.com

Metabolomics: This technology analyzes the complete set of small-molecule metabolites within an organism. mdpi.com In herbicide research, metabolomics can identify the specific breakdown products of herbicides like 2,4-D, confirming metabolic pathways involved in resistance. frontiersin.orgnih.gov It can also reveal broader metabolic shifts that help a plant cope with herbicide-induced stress. frontiersin.orgmdpi.com

The integration of these omics approaches provides a holistic view of resistance mechanisms, from the gene to the final metabolic outcome, paving the way for more targeted and effective weed control strategies. frontiersin.orgnih.gov

| Omics Technology | Application in 2,4-D Research | Key Findings/Potential |

| Genomics | Identifying genes and mutations conferring resistance. scitechdaily.com | Pinpointing specific resistance alleles (e.g., in transporter or metabolic genes). usda.govresearchgate.net |

| Transcriptomics | Analyzing gene expression changes in response to 2,4-D. frontiersin.org | Identifying upregulation of detoxification genes (e.g., P450s, GSTs). frontiersin.orgfrontiersin.org |

| Proteomics | Studying protein abundance and modifications. mdpi.com | Quantifying levels of metabolic enzymes involved in 2,4-D breakdown. |

| Metabolomics | Profiling metabolites to understand biochemical pathways. mdpi.com | Identifying specific 2,4-D metabolites, confirming detoxification routes. frontiersin.orgnih.gov |

Predictive Modeling of Environmental Fate and Ecological Interactions

Predicting how a herbicide will behave in the environment is critical for assessing its risk and ensuring its safe use. 2,4-D esters are known to hydrolyze to the parent 2,4-D acid in soil and water, and the rate of this process can be influenced by factors like soil moisture and pH. unesp.brjuniperpublishers.com

Computer models are increasingly used to simulate the environmental fate of pesticides. Models like the Groundwater Loading Effects of Agricultural Management Systems (GLEAMS) can be used to estimate runoff, sediment transport, and leaching concentrations of herbicides under various environmental scenarios. usda.gov Such predictive modeling helps to:

Assess the potential for water contamination. unesp.br

Estimate exposure levels for non-target organisms like fish, aquatic invertebrates, and terrestrial plants. apvma.gov.auepa.gov

Inform use restrictions and application guidelines to minimize ecological risk.

These models are essential tools for regulatory agencies and manufacturers in conducting ecological risk assessments and establishing guidelines that protect the environment while allowing for effective weed control. usda.gov

Integrated Approaches for Sustainable Weed Management Incorporating 2,4-D Chlorocrotyl Ester

The long-term sustainability of any herbicide, including 2,4-D esters, depends on its incorporation into a broader Integrated Weed Management (IWM) program. bayer.us Over-reliance on a single herbicide or mode of action inevitably leads to the selection of resistant weeds. pnas.orghh-ra.org

Future-focused IWM strategies incorporating 2,4-D esters will involve:

Herbicide Rotation and Mixtures: Rotating herbicides with different modes of action or using pre-mixed products and tank mixes is a cornerstone of resistance management. hracglobal.com

Leveraging Tolerant Crop Technology: Using 2,4-D tolerant crops allows for different herbicide options to be used in rotation from year to year, breaking the cycle of selection pressure from a single herbicide like glyphosate. foodsafety.institute

By embedding the use of 2,4-D esters within a diverse and integrated system, their efficacy can be preserved for the long term, contributing to sustainable agricultural productivity. hracglobal.combayer.us

Q & A

Q. What are the key physicochemical properties of 2,4-D chlorocrotyl ester, and how do they influence experimental design?

- Answer : Critical properties include molecular weight (297.1 g/mol), boiling point (~300°C), and density (~1.3 g/cm³) . These parameters determine solubility in solvents, volatility during application, and compatibility with analytical techniques like GC-MS. For instance, its high boiling point necessitates elevated temperatures for vaporization in gas chromatography, while its density affects partitioning in environmental matrices. Researchers should validate these properties experimentally using differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) for purity assessment .

Q. How does this compound differ structurally and functionally from other 2,4-D esters (e.g., butyl or isopropyl esters)?

- Answer : The chlorocrotyl group introduces a chlorine-substituted allyl chain, enhancing lipid solubility and volatility compared to alkyl esters like butyl or isopropyl . This structural difference impacts environmental persistence and bioavailability. For example, the chlorocrotyl ester’s higher log Kow suggests greater soil adsorption, requiring modified extraction protocols in environmental studies. Comparative analyses should employ HPLC-MS to quantify ester-specific degradation products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : As a hazardous substance (CAS 2971-38-2), researchers must adhere to OSHA guidelines for dermal protection (nitrile gloves, lab coats) and respiratory safety (NIOSH-certified masks) due to its potential volatility . Work should occur in fume hoods with secondary containment. Spill protocols include neutralization with activated charcoal and disposal via hazardous waste channels. Regular monitoring using gas detectors is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across rodent models?

- Answer : Discrepancies in LD50 values (e.g., oral vs. dermal exposure) may arise from metabolic pathway variations. To address this, conduct species-specific pharmacokinetic studies using isotopic labeling (e.g., <sup>14</sup>C-tracing) to track metabolite formation. Pair this with in vitro hepatocyte assays to identify cytochrome P450 isoforms involved in detoxification. Statistical meta-analyses of historical data should account for exposure route, dosage form, and vehicle solvents .

Q. What experimental designs are optimal for assessing the long-term environmental fate of this compound in soil ecosystems?

- Answer : Use microcosm studies with <sup>13</sup>C-labeled compound to trace degradation pathways. Measure half-life under varying pH, organic matter content, and microbial activity. Include controls with autoclaved soil to distinguish biotic vs. abiotic degradation. Advanced techniques like high-resolution mass spectrometry (HRMS) can identify transient metabolites, while metagenomic sequencing reveals microbial consortia involved in breakdown .

Q. How does the efficacy of this compound compare to amine salts in field applications, and what methodological adjustments are needed for valid comparisons?

- Answer : The ester form exhibits higher foliar penetration due to lipophilicity but lower rainfastness. Field trials must standardize application timing (pre-dawn vs. midday), droplet size (150–300 µm), and adjuvant use (e.g., methylated seed oil). Quantify efficacy via biomass reduction metrics and HPLC analysis of plant tissue residues. Account for temperature-driven volatility differences by conducting trials across climatic gradients .

Q. What strategies mitigate analytical interference when quantifying this compound in complex matrices (e.g., soil or plant tissues)?

- Answer : Employ matrix-matched calibration and cleanup steps like solid-phase extraction (SPE) with C18 cartridges. For GC-MS analysis, derivatize with diazomethane to enhance volatility and reduce column adsorption. Validate methods using spike-recovery experiments (85–115% acceptable range) and cross-check with LC-MS/MS to confirm specificity. Address co-eluting contaminants via tandem mass spectrometry (MRM mode) .

Methodological Guidance

Q. How should researchers design replication studies to address reproducibility challenges in this compound experiments?